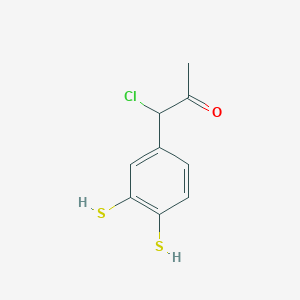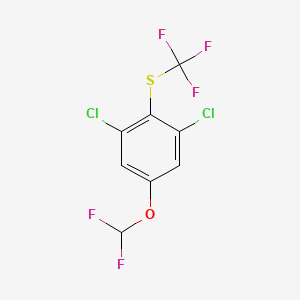
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS. This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring, making it a unique and versatile molecule in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation and substitution reactions. One common method involves the reaction of 1,3-dichlorobenzene with difluoromethoxy and trifluoromethylthio reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the starting materials are subjected to rigorous reaction conditions in reactors. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form simpler derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and coupled products with extended carbon chains .
Aplicaciones Científicas De Investigación
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene: Similar in structure but with different positioning of the difluoromethoxy group.
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene: Similar but with a trifluoromethoxy group instead of trifluoromethylthio.
Uniqueness
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene is unique due to its specific arrangement of halogen and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H3Cl2F5OS |
|---|---|
Peso molecular |
313.07 g/mol |
Nombre IUPAC |
1,3-dichloro-5-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H |
Clave InChI |
MAISZJHSIOHMOY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)SC(F)(F)F)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


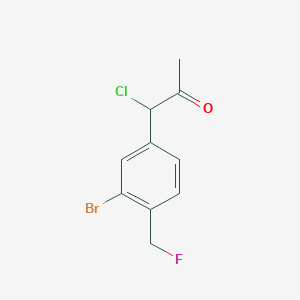
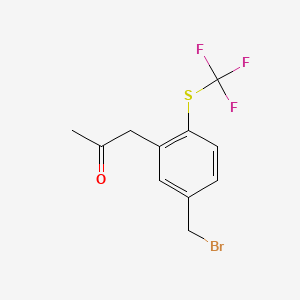
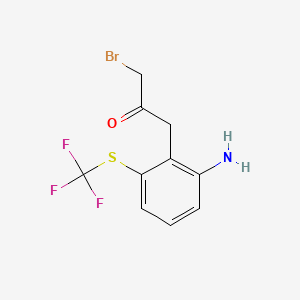
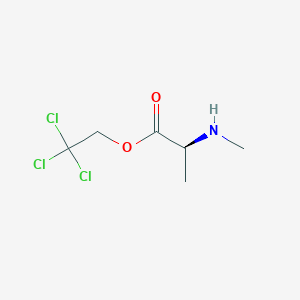
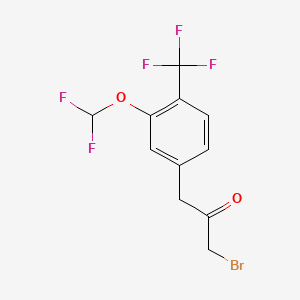
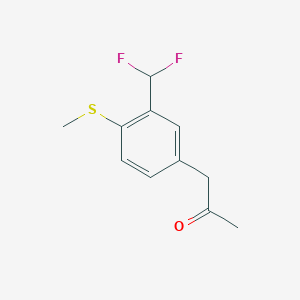
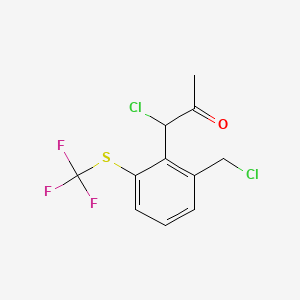
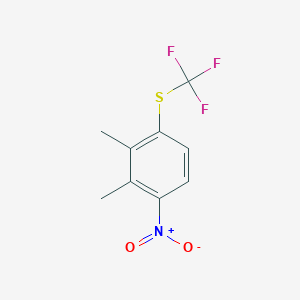
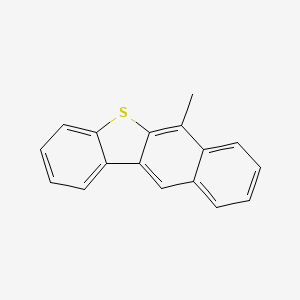
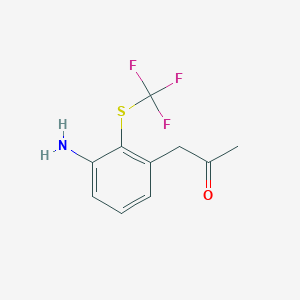
![[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14053469.png)


